
Boc-met-enkephalin
描述
Boc-met-enkephalin, also known as tert-butyloxycarbonyl-methionine-enkephalin, is a synthetic derivative of the naturally occurring opioid peptide met-enkephalin. Met-enkephalin is one of the two primary forms of enkephalins, the other being leu-enkephalin. These peptides play a crucial role in pain modulation by interacting with opioid receptors in the central and peripheral nervous systems .
准备方法
Synthetic Routes and Reaction Conditions: Boc-met-enkephalin is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid in tetrahydrofuran, followed by coupling reactions mediated by dicyclohexylcarbodiimide (DCC) or other coupling agents .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves automated peptide synthesizers and environmentally friendly solvents like water. The use of microwave-assisted coupling reactions and nanomicelles has been explored to enhance the efficiency and yield of the synthesis .
化学反应分析
Types of Reactions: Boc-met-enkephalin undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA or hydrochloric acid.
Coupling: Formation of peptide bonds using DCC or other coupling agents.
Oxidation and Reduction: These reactions can modify the methionine residue in the peptide
Common Reagents and Conditions:
Deprotection: TFA, hydrochloric acid in tetrahydrofuran.
Coupling: DCC, N-methylmorpholine (NMM), and dimethylaminopyridine (DMAP).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents
Major Products: The primary product of these reactions is this compound, with potential side products including partially protected peptides and oxidized or reduced methionine derivatives .
科学研究应用
Pain Management
Boc-Met-enkephalin exhibits potent analgesic properties through its action on the δ-opioid receptor. Research indicates that this compound can modulate pain pathways and reduce nociceptive responses.
Case Study: Mycobacteria and Opioid Peptide Release
- A study demonstrated that this compound can enhance opioid peptide release from neutrophils in response to Mycobacterium butyricum. This effect was linked to a decrease in inflammatory pain, suggesting a potential application in pain management strategies for inflammatory conditions .
Neuroprotection
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.
Case Study: GABAergic Transmission and Parkinson's Disease
- In a primate model of Parkinson's disease, this compound was shown to interact with GABAergic pathways, reducing the release of GABA from striatal terminals. This modulation may help alleviate parkinsonian symptoms by balancing neurotransmitter activity .
Cancer Therapy
Recent studies have highlighted the role of this compound in cancer treatment, particularly concerning colorectal cancer.
Case Study: Methionine Enkephalin in Colorectal Cancer
- Methionine enkephalin (a related compound) was found to inhibit tumor growth in colorectal cancer models by remodeling the tumor immune microenvironment. It achieved this by down-regulating oncogenes and promoting anti-tumor immune responses, indicating that this compound could have similar therapeutic potential .
Synthesis and Structure-Activity Relationship
The synthesis of this compound and its analogs is crucial for understanding their pharmacological properties.
Synthesis Insights
- Efficient synthetic routes have been developed for this compound derivatives, allowing researchers to explore their biological activity through structure-activity relationship studies. For instance, modifications at specific positions can significantly affect receptor binding affinity and biological efficacy .
Data Tables
作用机制
Boc-met-enkephalin exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor, and to a lesser extent, the mu-opioid receptor. This interaction inhibits the release of neurotransmitters involved in pain signaling, leading to analgesic effects. The peptide also modulates emotional regulation and neuroprotection through its action on these receptors .
相似化合物的比较
Leu-enkephalin: Another primary form of enkephalin with a leucine residue instead of methionine.
Met-enkephalin-Arg-Phe: A variant of met-enkephalin with additional arginine and phenylalanine residues.
Met-enkephalin-Arg-Gly-Leu: Another variant with additional arginine, glycine, and leucine residues
Uniqueness: Boc-met-enkephalin is unique due to its Boc protection, which makes it more stable and easier to handle during synthesis and storage. This stability is particularly advantageous in research and industrial applications where peptide degradation can be a significant issue .
生物活性
Boc-Met-enkephalin is an analog of the endogenous opioid peptide Met-enkephalin, which plays a significant role in modulating pain and emotional responses through its action on opioid receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Enkephalins
Enkephalins are pentapeptides that bind to opioid receptors, primarily the mu (MOR) and delta (DOR) receptors, leading to analgesic effects. Met-enkephalin is derived from the proenkephalin precursor and has been extensively studied for its role in pain modulation and neuroprotection. This compound is a modified form that incorporates a tert-butyloxycarbonyl (Boc) protective group, enhancing its stability and bioavailability.
Pharmacological Properties
This compound exhibits several pharmacological properties that make it a subject of interest in pain management and neurobiology:
- Receptor Affinity : this compound has shown significant binding affinity for both MOR and DOR. Research indicates that modifications at specific positions can enhance receptor selectivity and potency, as seen in studies with various enkephalin analogs .
- Bioavailability : The Boc group improves the compound's metabolic stability, allowing for better penetration across the blood-brain barrier (BBB). This is crucial for central nervous system (CNS) drug delivery .
- Analgesic Activity : Studies have demonstrated that this compound retains potent analgesic effects in various pain models. For instance, it has been shown to significantly reduce nociceptive responses in animal models of inflammatory pain .
The biological activity of this compound primarily involves:
- Opioid Receptor Activation : Upon binding to MOR and DOR, this compound activates intracellular signaling pathways that lead to inhibition of neurotransmitter release, particularly GABA. This results in decreased pain perception .
- Calcium Signaling : The release of intracellular calcium is a critical step in the signaling cascade initiated by opioid receptor activation. Studies indicate that this compound can influence calcium dynamics within neurons, contributing to its analgesic effects .
Research Findings and Case Studies
Several studies have contributed to our understanding of this compound's biological activity:
- In Vitro Studies : In vitro assays have demonstrated that this compound effectively activates ERK1/2 signaling pathways, which are associated with cell survival and proliferation. This suggests potential neuroprotective properties .
- Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to significant reductions in thermal and mechanical pain thresholds, indicating robust analgesic effects .
- Comparative Analyses : A comparative study highlighted the enhanced activity of this compound relative to unmodified Met-enkephalin, particularly in terms of receptor binding affinity and analgesic potency .
Data Tables
Property | This compound | Met-Enkephalin |
---|---|---|
Binding Affinity (MOR) | High | Moderate |
Binding Affinity (DOR) | Moderate | Low |
Analgesic Potency | High | Moderate |
BBB Penetration | Enhanced | Poor |
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQHPVFIVMOOJ-SDHOMARFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。